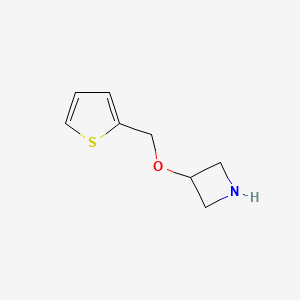

3-(Thiophen-2-ylmethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-(thiophen-2-ylmethoxy)azetidine |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-3-1)6-10-7-4-9-5-7/h1-3,7,9H,4-6H2 |

InChI Key |

UNVZBNYAYKBUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiophen 2 Ylmethoxy Azetidine and Its Structural Analogs

Established Synthetic Routes to Azetidine (B1206935) Scaffolds

The construction of the four-membered azetidine ring, a strained heterocyclic system, is a primary challenge. Various established methods are employed to synthesize this key structural motif.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a frequently used and effective strategy for forming the azetidine ring. nih.gov This method typically involves the formation of a carbon-nitrogen bond from a linear precursor that contains a nucleophilic nitrogen atom and a suitable leaving group.

Another powerful technique for intramolecular cyclization is the Mitsunobu reaction. researchgate.net This reaction allows for the cyclization of a γ-amino alcohol under mild conditions using reagents like triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The Mitsunobu reaction is often preferred due to its high yields and stereospecificity. organic-chemistry.org

The intramolecular aminolysis of 3,4-epoxy amines also serves as a viable route for constructing the azetidine ring. nih.govfrontiersin.org This method can create an azetidine ring with an adjacent carbonyl group, which can be a useful handle for further functionalization. frontiersin.org Additionally, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org

Alkylation and Amination Approaches to Substituted Azetidines

Intermolecular alkylation and amination strategies provide another avenue to the azetidine scaffold. A direct, though sometimes challenging, method involves the reaction of a 1,3-dihalopropane with a primary amine. This approach can be prone to side reactions like polymerization, making the optimization of reaction conditions crucial.

Reductive amination of β-dicarbonyl compounds offers a multi-step but versatile route. The initial reaction of a 1,3-dicarbonyl compound with an amine, followed by reduction, yields a γ-amino alcohol. This intermediate can then undergo intramolecular cyclization, as previously described, to form the azetidine ring. Selective functionalization of the tridentate ligand 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine at its terminal amino-nitrogen can be achieved through both reductive and simple alkylation reactions. rsc.org A direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of Cu(OTf)2 can rapidly produce bis-functionalized azetidines. organic-chemistry.orgacs.org

Cycloaddition Strategies for Azetidine Synthesis

[2+2] Cycloaddition reactions are an atom-economical approach to synthesizing four-membered rings. rsc.orgnih.gov The reaction between an imine and an alkene or alkyne can directly yield an azetidine. nih.gov These reactions can be promoted photochemically, thermally, or with a catalyst. rsc.org

A classic example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce a β-lactam (a 2-azetidinone). researchgate.netmdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine. The success of these cycloadditions often depends on the electronic properties of the reactants, with electron-rich alkenes and electron-poor imines (or vice-versa) generally showing higher reactivity. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome.

Functionalization Strategies for C3-Alkoxylation of Azetidine

With the azetidine scaffold in hand, the next critical step is the introduction of the thiophen-2-ylmethoxy group at the C3 position.

Etherification and Alkoxylation Approaches at C3 of Azetidine

The Williamson ether synthesis is a direct and widely used method for C3-alkoxylation. byjus.comwikipedia.org This reaction involves treating a 3-hydroxyazetidine derivative with a suitable alkyl halide in the presence of a base. byjus.com To prevent the azetidine nitrogen from reacting, it is typically protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). Common bases for deprotonating the C3-hydroxyl group include sodium hydride (NaH) and potassium tert-butoxide. francis-press.com

The Mitsunobu reaction also provides an excellent method for C3-alkoxylation. wikipedia.orgnih.gov By reacting a 3-hydroxyazetidine with an alcohol in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), the desired ether can be formed. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the C3 position, making it particularly valuable for the synthesis of chiral C3-alkoxyazetidines. organic-chemistry.org

Integration of Thiophen-2-ylmethoxy Moieties via C-O Bond Formation

To synthesize the target compound, 3-(thiophen-2-ylmethoxy)azetidine, the specific alcohol required is (thiophen-2-yl)methanol. This alcohol can be coupled with a protected 3-hydroxyazetidine derivative using the methods described above.

In a typical Williamson ether synthesis approach, N-Boc-3-hydroxyazetidine is deprotonated with a base like sodium hydride. The resulting alkoxide then reacts with 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593) to yield N-Boc-3-(thiophen-2-ylmethoxy)azetidine. The final step involves the removal of the Boc protecting group to afford this compound.

Alternatively, the Mitsunobu reaction can be employed by reacting N-Boc-3-hydroxyazetidine with (thiophen-2-yl)methanol in the presence of PPh3 and DEAD. This reaction directly produces N-Boc-3-(thiophen-2-ylmethoxy)azetidine. The choice between these two powerful C-O bond-forming strategies often depends on factors such as the availability of starting materials, the desired stereochemistry, and optimization of the reaction yield.

Novel Synthetic Approaches to this compound

The synthesis of this compound, a molecule combining a strained four-membered azetidine ring with a thiophene (B33073) moiety, presents unique challenges. While direct synthesis of this specific compound is not extensively documented in publicly available literature, its synthesis can be extrapolated from novel methods developed for its structural analogs, particularly 3-alkoxy and 3-substituted azetidines.

A plausible and efficient route to this compound involves a nucleophilic substitution reaction. This would likely start with a suitably protected 3-haloazetidine, such as 1-Boc-3-bromoazetidine, which can be reacted with thiophen-2-ylmethanol in the presence of a base. This approach is analogous to the synthesis of other 3-alkoxyazetidines where a bicyclic aziridinium (B1262131) ion intermediate is proposed to undergo alcoholysis. google.com

Development of Efficient and Stereoselective Pathways for Azetidine Derivatives

The inherent ring strain and the need for stereochemical control make the synthesis of substituted azetidines a significant area of research. rsc.org Modern synthetic chemistry has seen a shift towards developing pathways that are not only efficient in terms of yield but also offer high stereoselectivity.

Recent advancements in the synthesis of functionalized azetidines include:

Ring Expansion Reactions: A stereoselective [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This method allows for the creation of complex azetidine scaffolds with vicinal tertiary-quaternary stereocenters. nih.gov

Intramolecular Cyclizations: The intramolecular cyclization of γ-amino alcohols, often promoted by reagents like tosyl chloride under microwave irradiation, provides an enantioselective route to 1,2,3-trisubstituted azetidines. rsc.org Another key strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halogen or mesylate, to form the azetidine ring. frontiersin.orgfrontiersin.org

[2+2] Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to highly functionalized azetidines under mild, visible-light-mediated conditions. nih.gov

From 1,3-Amino Alcohols: Diastereospecific synthesis of enantiomerically pure polysubstituted azetidines can be achieved from 1,3-amino alcohols containing three chiral centers. acs.org

These methods highlight the diverse strategies employed to control the three-dimensional arrangement of substituents on the azetidine ring, a critical factor for the biological activity of many azetidine-containing compounds.

Catalyst Development for Targeted Synthesis (e.g., Metal-Catalyzed Processes, Organocatalysis)

The development of novel catalysts has been a driving force in advancing the synthesis of azetidine derivatives, enabling reactions that were previously challenging or inefficient.

Metal-Catalyzed Processes: Transition metals play a pivotal role in many modern synthetic transformations for creating azetidine rings.

| Catalyst Type | Application in Azetidine Synthesis | Key Findings & Advantages |

| Gold Catalysts | Intermolecular oxidation of alkynes to form azetidin-3-ones from N-propargylsulfonamides. nih.govnih.gov | Bypasses the need for toxic diazo intermediates and allows for a flexible and general synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov |

| Rhodium Catalysts | Carbene insertion into N-H bonds of diazoketones and [3+1] ring expansion of methylene aziridines. nih.govacs.org | Enables the stereoselective formation of the azetidine ring and the synthesis of highly substituted derivatives. nih.govacs.org |

| Palladium Catalysts | Intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org | Offers a direct functionalization approach to construct the azetidine ring with a broad substrate scope. rsc.org |

| Lanthanum(III) Triflate (La(OTf)₃) | Intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgfrontiersin.org | Proceeds in high yields, tolerates various functional groups, and provides a novel route to azetidines. frontiersin.orgfrontiersin.org |

| Copper Catalysts | Used in Henry reactions with azetidine-based ligands and in multicomponent reactions. acs.orgorganic-chemistry.orgnih.gov | Effective for creating specific carbon-carbon and carbon-heteroatom bonds in the synthesis and functionalization of azetidines. acs.orgnih.gov |

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of azetidine synthesis, L-proline has been used to catalyze the condensation reaction to form Schiff bases, which are key intermediates in the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org The use of chiral azetidines themselves as organocatalysts is also a growing area of interest, where the rigid azetidine scaffold can induce high enantioselectivity in reactions like Michael additions. rsc.org

Application of Microwave-Assisted Synthesis in Azetidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. researchgate.netmorressier.com This technology has been successfully applied to the synthesis of various azetidine derivatives.

For instance, the cyclization of 3-(ammonio)propyl sulfates to form simple azetidines is significantly accelerated in water under microwave irradiation, with reaction times as short as 15 minutes. researchgate.net This method is considered a green chemistry approach due to the use of water as a solvent and the rapid reaction times. morressier.com Microwave heating has also been employed for the intramolecular cyclization of γ-amino alcohols to produce enantiomerically pure 1,2,3-trisubstituted azetidines. rsc.org The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of libraries of azetidine derivatives for screening purposes.

Chromatographic and Crystallization Techniques for Purification and Isolation of Azetidine-Thiophene Conjugates

The purification and isolation of the target compound, this compound, and its analogs are critical steps to obtain materials of high purity. The polar nature of the azetidine ring and the presence of the thiophene moiety necessitate specific purification strategies.

Chromatographic Techniques: Flash column chromatography is a commonly used method for the purification of azetidine derivatives on a laboratory scale. nih.govnih.gov The choice of stationary phase and eluent system is crucial for achieving good separation.

| Chromatographic Method | Stationary Phase | Eluent System Examples | Application Notes |

| Normal-Phase Chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Effective for separating compounds of moderate polarity. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can be necessary to prevent streaking of basic azetidine compounds on the acidic silica gel. reddit.com |

| Reversed-Phase Chromatography | C18, Polar-Copolymerized C18 | Water/Acetonitrile, Water/Methanol with additives like TFA or formic acid | Ideal for purifying highly polar and water-soluble compounds that are not well-retained on normal-phase media. Polar-copolymerized C18 columns are particularly useful for enhancing the retention and separation of polar analytes. nih.govtheanalyticalscientist.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amine-bonded silica | Acetonitrile/Water | An alternative to reversed-phase for very polar compounds, where water acts as the strong solvent. This technique can be effective for purifying compounds like carbohydrates and other highly polar molecules. biotage.com |

High-performance liquid chromatography (HPLC) is often used for the final purity analysis and for the purification of smaller quantities of material, offering higher resolution than flash chromatography. researchgate.net

Crystallization Techniques: Crystallization is a powerful method for obtaining highly pure compounds and is also essential for determining the three-dimensional structure of a molecule by X-ray diffraction. For azetidine-thiophene conjugates, finding a suitable solvent or solvent system from which the compound will crystallize is key. This often involves dissolving the compound in a good solvent at an elevated temperature and then slowly cooling the solution, or using a solvent/anti-solvent system to induce crystallization. The formation of a salt, for example by reacting the basic azetidine nitrogen with an acid like hydrochloric acid, can often improve the crystallinity of the compound. google.com For instance, the hydrochloride salt of 3-[(thiophen-2-yl)methyl]azetidine has been documented. uni.lu

The successful synthesis and purification of this compound and its analogs rely on a combination of modern synthetic methods and carefully selected purification techniques to yield pure, well-characterized compounds ready for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Thiophen 2 Ylmethoxy Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 3-(Thiophen-2-ylmethoxy)azetidine derivatives.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration (number of protons), and signal splitting (multiplicity). For a representative this compound structure, the signals can be assigned based on characteristic chemical shift regions for azetidine (B1206935) and thiophene (B33073) moieties. The protons on the thiophene ring typically appear in the aromatic region (around 6.9-7.4 ppm). The methylene (B1212753) protons of the methoxy (B1213986) bridge (-O-CH₂-) would resonate as a singlet, while the azetidine ring protons would present as a set of multiplets in the aliphatic region, with their exact shifts and multiplicities depending on the substitution pattern. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom gives a distinct signal. In this compound, the carbon atoms of the thiophene ring would appear in the downfield region (typically 120-145 ppm). The carbon attached to the oxygen in the azetidine ring (C-3) would be found further downfield than the other azetidine carbons due to the electronegative oxygen atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structural fragments and are for illustrative purposes.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiophene H3' | ~6.98 (dd) | ~125.5 |

| Thiophene H4' | ~6.95 (dd) | ~126.8 |

| Thiophene H5' | ~7.35 (dd) | ~127.3 |

| Thiophene C2' (quaternary) | - | ~142.0 |

| Methoxy Bridge (-O-CH₂-) | ~4.60 (s) | ~72.0 |

| Azetidine H3 | ~4.20 (quintet) | ~65.0 |

| Azetidine H2/H4 | ~3.60-3.80 (m) | ~55.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. dokumen.pubnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. ox.ac.uk For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H3'-H4', H4'-H5') and within the azetidine ring system (e.g., H3 with protons at H2 and H4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ox.ac.uknih.gov It is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~4.60 ppm would show a cross-peak with the carbon signal at ~72.0 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. usask.ca It is powerful for connecting different molecular fragments. An HMBC spectrum would show a correlation from the methylene protons (-O-CH₂-) to the C-3 of the azetidine ring and to the C-2' of the thiophene ring, thus establishing the ether linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is essential for determining stereochemistry and conformation. For example, NOESY could reveal through-space interactions between the methoxy bridge protons and protons on the azetidine ring, helping to define the molecule's preferred conformation in solution. usask.ca

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Molecular Confirmation

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. researchgate.net The absorption frequencies are characteristic of the types of bonds and functional groups present.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (Thiophene) |

| ~2960-2850 | C-H stretch | Aliphatic (Azetidine, Methoxy) |

| ~1500-1400 | C=C stretch | Aromatic (Thiophene) |

| ~1150-1085 | C-O-C stretch | Ether linkage mdpi.com |

| ~850-700 | C-S stretch | Thiophene mdpi.com |

| ~3400-3300 | N-H stretch | Secondary Amine (Azetidine) (if unsubstituted on N) |

The presence of a strong band around 1100 cm⁻¹ would be indicative of the C-O-C ether linkage, a key structural feature. The characteristic absorptions for the thiophene ring and the aliphatic C-H bonds of the azetidine ring would also be expected. ekb.eg If the azetidine nitrogen is unsubstituted, a characteristic N-H stretching absorption would appear around 3300-3400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula, as the precise mass is unique to a specific combination of atoms. rsc.org This technique serves as a definitive confirmation of the elemental composition of the synthesized molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Azetidine-Thiophene Systems

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a detailed electron density map and build an exact model of the molecule. journal-vniispk.ruresearchgate.net

For an azetidine-thiophene system, a successful X-ray crystallographic analysis would provide:

Unambiguous Connectivity: It confirms the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: This data offers insight into bond strain (especially in the four-membered azetidine ring) and electronic effects. nih.gov

Conformation: It reveals the exact puckering of the azetidine ring and the rotational orientation (torsion angles) of the thiophene ring relative to the azetidine moiety.

Absolute Stereochemistry: If the molecule is chiral, crystallographic analysis using anomalous dispersion can determine the absolute configuration (R or S) of stereocenters without ambiguity.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, showing details of hydrogen bonding, π-π stacking, or other non-covalent forces. journal-vniispk.ru

While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular characterization. nih.gov

Computational and Theoretical Investigations of 3 Thiophen 2 Ylmethoxy Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular orbital energies, and other key properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-(Thiophen-2-ylmethoxy)azetidine. DFT calculations are employed to determine the optimized ground-state geometry, bond lengths, bond angles, and thermodynamic properties. researchgate.netresearchgate.net

Studies on related thiophene (B33073) and azetidine (B1206935) derivatives using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have shown excellent agreement with experimental data. mdpi.comresearchgate.net For this compound, calculations would predict the most stable three-dimensional arrangement of the atoms. These calculations would likely show a non-planar, or puckered, conformation for the four-membered azetidine ring, a feature common to this heterocyclic system. nih.govresearchgate.net The thiophene ring would remain planar. The calculations also provide key energetic data, such as the total energy and heat of formation.

Table 1: Predicted Ground State Properties of this compound via DFT This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Predicted Value | Description |

|---|---|---|

| Total Energy | Varies with basis set | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | ~2-4 Debye | A measure of the molecule's overall polarity, arising from the electronegativity differences between N, S, O, and C atoms. researchgate.net |

| Azetidine Ring Pucker Angle | ~15-25 degrees | The dihedral angle that defines the deviation of the azetidine ring from planarity. researchgate.net |

| C-S Bond Length (Thiophene) | ~1.72 Å | Typical bond distance for a C-S bond within a thiophene ring. researchgate.net |

| C-N Bond Length (Azetidine) | ~1.47 Å | Typical bond distance for a C-N bond within an azetidine ring. researchgate.net |

| C-O-C Bond Angle (Linker) | ~110-115 degrees | The bond angle of the ether linkage connecting the two ring systems. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For this compound, DFT calculations can map the distribution and energies of these orbitals. aimspress.com

HOMO : The HOMO is expected to be primarily localized on the electron-rich thiophene ring, which is a common characteristic of thiophene-containing compounds. mdpi.comresearchgate.net The sulfur atom's lone pairs and the π-system of the ring contribute significantly to this orbital.

LUMO : The LUMO is likely distributed across the methoxy-azetidine portion of the molecule, influenced by the electronegative nitrogen and oxygen atoms.

HOMO-LUMO Gap : The energy gap for this molecule would determine its propensity to engage in charge-transfer interactions. A smaller gap indicates that the molecule can be more easily excited, influencing its electronic and optical properties. mdpi.com

Table 2: Predicted Frontier Orbital Properties of this compound This table presents hypothetical yet representative data based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Predicted Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Represents the ionization potential; a higher value indicates a better electron donor. nih.gov |

| LUMO Energy | -1.5 to -1.0 eV | Represents the electron affinity; a lower value indicates a better electron acceptor. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.comaimspress.com |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and accessible shapes of a molecule over time.

The connection between the thiophene ring and the azetidine ring occurs via a flexible methoxy (B1213986) linker (-CH₂-O-). Rotation around the single bonds within this linker (C-C, C-O) gives rise to different spatial arrangements, or conformers. Molecular dynamics simulations can be used to study these torsional dynamics. Such simulations would reveal the energy barriers to rotation and identify the most stable conformations. Studies on similar conjugated systems show that torsional dynamics, which can lead to planarization, can occur on a femtosecond timescale. rsc.org Understanding the preferred orientation of the two ring systems relative to each other is essential for predicting intermolecular interactions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. The reactivity of azetidines is often driven by the considerable strain in the four-membered ring. rsc.orgrsc.org

DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. For instance, in a potential N-alkylation reaction of the azetidine nitrogen, computational analysis could pinpoint the transition state structure and confirm whether the reaction proceeds via an Sₙ2-type mechanism. researchgate.net Similarly, the mechanism of cycloaddition reactions, a common method to form azetidines, can be investigated to understand the origins of stereoselectivity. nih.govmdpi.com These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net

Computational Elucidation of Reaction Pathways for Synthesis

The synthesis of the azetidine ring, a strained four-membered heterocycle, often involves overcoming significant activation barriers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of synthetic routes to molecules like this compound. These studies help in identifying the most plausible reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products.

For the synthesis of substituted azetidines, intramolecular cyclization is a common strategy. acs.org Computational studies on analogous systems, such as the formation of 2-arylazetidines from oxiranes, have shown that the formation of the four-membered azetidine ring can be kinetically favored over the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net This is often explained by Baldwin's rules, which can be rationalized through quantum chemical calculations that consider factors like ring strain and orbital overlap. acs.org

In a hypothetical synthesis of this compound, computational models could be employed to investigate various synthetic pathways. For example, in a pathway involving the intramolecular cyclization of a precursor containing a thiophene moiety, an amino group, and a suitable leaving group, DFT calculations could elucidate the transition state structures and activation energies. This would allow for the optimization of reaction conditions, such as temperature and catalyst choice, to favor the desired azetidine product.

A general representation of a computational investigation into a reaction pathway is the calculation of the relative energies of stationary points along the reaction coordinate.

Table 1: Hypothetical Calculated Relative Energies for Azetidine Formation

| Species | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State (Azetidine formation) | +20.5 | +19.8 | +25.3 |

| Azetidine Product | -5.2 | -5.5 | -4.8 |

| Transition State (Side-product formation) | +25.1 | +24.5 | +30.1 |

| Side-Product | -8.0 | -8.3 | -7.5 |

Note: These values are illustrative and represent typical data obtained from DFT calculations for a hypothetical reaction.

Such data helps in understanding why a particular product is formed preferentially under kinetic control, even if it is not the most thermodynamically stable product.

Regioselectivity and Stereoselectivity Predictions in Azetidine Formation

Many synthetic reactions leading to substituted azetidines can result in multiple isomers. Computational chemistry provides a powerful means to predict and understand the origins of regioselectivity and stereoselectivity.

Regioselectivity: In the formation of the azetidine ring, if there are multiple electrophilic centers that the nitrogen nucleophile can attack, the reaction's regioselectivity becomes crucial. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, the nitrogen can attack either of the two carbon atoms of the epoxide ring. frontiersin.org Computational studies, often employing DFT, can calculate the activation barriers for the different possible ring-closing pathways. frontiersin.org The pathway with the lower activation energy will be the kinetically favored one, thus determining the major regioisomer. The presence of catalysts, such as Lewis acids, can significantly influence this selectivity, and their role can be explicitly modeled in the calculations. frontiersin.org

Stereoselectivity: When new stereocenters are formed during the synthesis of the azetidine ring, predicting the stereochemical outcome is essential. Computational models can be used to determine the relative energies of the transition states leading to different diastereomers or enantiomers. For the synthesis of 2-arylazetidines, quantum chemical investigations have been able to explain the observed diastereoselectivity by comparing the energies of the transition states leading to the cis and trans products. acs.orgresearchgate.net The calculations often reveal that subtle steric and electronic interactions in the transition state geometry dictate the stereochemical preference.

In the context of this compound, if the synthesis proceeds through a chiral precursor or if a chiral center is generated during the reaction, computational methods could predict the most likely stereoisomer to be formed.

Table 2: Illustrative Computational Data for Stereoselectivity Prediction

| Transition State | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (trans:cis) |

|---|---|---|

| TS (leading to trans product) | 0.0 | \multirow{2}{*}{>99:1} |

| TS (leading to cis product) | +3.5 |

Note: This table illustrates how the calculated energy difference between two transition states can be used to predict the ratio of stereoisomeric products.

Advanced Theoretical Modeling for Spectroscopic Data Prediction (e.g., NMR, IR)

Theoretical modeling plays a crucial role in the structural elucidation of newly synthesized compounds by predicting their spectroscopic properties. For this compound, computational methods can provide valuable information that complements experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The most common approach for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. This is particularly useful for complex molecules or for distinguishing between different isomers.

For a molecule like this compound, theoretical calculations could predict the characteristic vibrational frequencies for the thiophene ring, the azetidine ring, and the C-O-C ether linkage.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Thiophene Hα | 7.25 | 7.28 |

| Thiophene Hβ | 7.01 | 7.05 |

| CH₂ (methoxy) | 4.65 | 4.68 |

| CH (azetidine) | 4.10 | 4.12 |

| CH₂ (azetidine) | 3.85, 3.65 | 3.88, 3.69 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Thiophene Cα | 127.5 | 127.8 |

| Thiophene Cβ | 125.8 | 126.1 |

| CH₂ (methoxy) | 72.1 | 72.4 |

| CH (azetidine) | 65.4 | 65.7 |

| CH₂ (azetidine) | 55.2 | 55.5 |

| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H (thiophene) | 3105 | 3108 |

| C-O-C stretch | 1100 | 1105 |

| N-H bend | 1580 | 1585 |

Note: The presented values are illustrative and demonstrate the typical agreement between predicted and experimental spectroscopic data.

These computational tools not only aid in structure verification but can also be used to study conformational preferences and dynamic processes, providing a comprehensive understanding of the molecular system. acs.org

Chemical Reactivity and Derivatization Strategies for 3 Thiophen 2 Ylmethoxy Azetidine

Transformations Involving the Azetidine (B1206935) Ring

Strain-Driven Ring-Opening Reactions and Subsequent Functionalization

The considerable ring strain in azetidines makes them prone to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. rsc.org These reactions often proceed via radical mechanisms, particularly when initiated by photoredox catalysis, leading to the formation of functionalized, sp3-rich structures that are otherwise difficult to access. nih.govnih.gov For instance, the homolytic cleavage of a C-C or C-N bond within the azetidine ring can generate a reactive intermediate that subsequently participates in formal cycloadditions. nih.govnih.gov While much of the research in this area has focused on cyclopropanes, the principles are applicable to other strained rings like azetidines. nih.govnih.gov

The functionalization of the azetidine ring can also be achieved through addition reactions to unsaturated derivatives. For example, 1- and 2-azetines, which contain endocyclic double bonds, readily undergo additions due to their reactive π-bonds and inherent ring strain. nih.gov These reactions, which can be facilitated by acids or metals, provide a pathway to a diverse array of substituted azetidines. nih.gov

N-Substituent Modifications and Their Influence on Azetidine Reactivity

The substituent on the azetidine nitrogen plays a pivotal role in modulating the ring's reactivity. The nature of this substituent, whether electron-donating or electron-withdrawing, can significantly impact the outcomes of chemical transformations. rsc.org For example, the stereochemistry of the N-substituent can influence the accessibility of the C=N bond in related oxazolinylazetidines for nucleophilic attack. nih.gov

In the context of enzymatic reactions, the N-substituent can affect both the enantioselectivity and the turnover number of a given transformation. Studies involving the cyclopropanation of methylene (B1212753) azetidines catalyzed by an iridium-containing cytochrome P450 have shown that varying the N-substituent (e.g., Boc, Bz, Ts) can tune the stereochemical outcome of the reaction. acs.org Specifically, bulkier benzoyl substituents were observed to decrease the enantiomeric excess of the product, highlighting the steric influence of the N-substituent on the catalytic process. acs.org

Furthermore, the choice of N-substituent is critical in directing lithiation reactions. The use of an N-Boc group, for example, can facilitate ortho-lithiation of 2-arylazetidines, enabling regioselective functionalization. rsc.org The ability to modify the N-substituent is therefore a powerful tool for controlling the reactivity and synthetic utility of the azetidine scaffold.

Reactions at the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes a variety of chemical reactions, making it a versatile component for chemical derivatization.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. pearson.com Substitution typically occurs preferentially at the 2-position (α-carbon), which is kinetically and thermodynamically favored over the 3-position (β-carbon). researchgate.net The presence of a substituent at the 2-position, as in 3-(thiophen-2-ylmethoxy)azetidine, directs incoming electrophiles to the 5-position. The rate and regioselectivity of these reactions are influenced by the nature of the existing substituent. rsc.org

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. For instance, the acetylation of thiophene can be achieved using an acylium ion (CH₃C≡O⁺) as the electrophile. pearson.com The mechanism involves the attack of the thiophene ring on the electrophile to form a resonance-stabilized carbocation (an "onium" intermediate), followed by deprotonation to restore aromaticity. researchgate.net The reactivity of the thiophene ring can be modulated by substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. uoanbar.edu.iq

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted Thiophenes

| Substituent at C2 | Activating/Deactivating | Directing Position for Electrophilic Attack |

| -OCH₃ (methoxy) | Activating | C5 |

| -CH₃ (methyl) | Activating | C5 |

| -Cl (chloro) | Deactivating | C5 |

| -CHO (formyl) | Deactivating | C4 or C5 |

| -NO₂ (nitro) | Deactivating | C4 |

This table provides a generalized overview of directing effects in the electrophilic substitution of 2-substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene rings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govtandfonline.com These reactions typically involve the coupling of a halogenated or organometallic thiophene derivative with a suitable coupling partner.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is widely used for the synthesis of biaryl and heteroaryl compounds containing thiophene. nih.govrsc.org For instance, the coupling of a brominated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base can efficiently generate an aryl-substituted thiophene. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to thiophene derivatives, providing a route to alkynyl-substituted thiophenes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Thiophene Derivatives

| Reaction Name | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Bromothiophene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Arylthiophene |

| Suzuki-Miyaura | 2,5-Dibromothiophene | Arylboronic acid | Pd(OAc)₂, SPhos | 2,5-Diarylthiophene |

| Sonogashira | 2-Iodothiophene | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylthiophene |

This table illustrates common palladium-catalyzed cross-coupling reactions used for the functionalization of thiophene rings.

Synthetic Utility as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a reactive azetidine ring and a versatile thiophene moiety makes this compound a valuable building block in the synthesis of more complex molecules. The ability to selectively functionalize either the azetidine or the thiophene ring allows for a modular approach to constructing intricate molecular architectures.

Azetidine derivatives are increasingly recognized as important motifs in drug discovery, serving as bioisosteres for other cyclic systems and providing three-dimensional diversity. rsc.orgnih.gov The incorporation of a thiophene ring, a common scaffold in many pharmaceuticals, further enhances the potential of this intermediate. tandfonline.com For example, substituted azetidines have been utilized as key intermediates in the synthesis of potent inhibitors of vesicular dopamine (B1211576) uptake, highlighting the importance of this heterocyclic core in medicinal chemistry. nih.gov

The chemical handles present in this compound allow for its incorporation into larger molecules through various synthetic strategies. The azetidine nitrogen can be alkylated or acylated, while the thiophene ring can be elaborated using the cross-coupling methodologies described previously. This strategic functionalization enables the construction of novel chemical entities with tailored properties for a range of applications.

No Publicly Available Data on Specific Reactivity of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the chemical reactivity and derivatization of this compound for the formation of fused or bridged heterocyclic systems, or its use in multi-step syntheses to prepare other functionalized molecules, could be located.

The investigation sought to uncover detailed examples and data regarding the following transformations of this compound:

Preparation of Functionalized Molecules via Multi-step Syntheses

While general principles of azetidine and thiophene chemistry are well-documented, specific applications of the bifunctional molecule this compound in these contexts appear to be absent from the available public-domain literature. The strained four-membered azetidine ring is known to participate in various ring-opening and expansion reactions, and the thiophene moiety can undergo electrophilic substitution. However, documented examples of these reactions being applied to this compound to generate more complex heterocyclic structures are not available.

Similarly, searches for multi-step synthetic sequences starting from this compound to yield other specifically functionalized molecules did not return any concrete examples or procedural data.

Therefore, due to the lack of specific scientific data for this compound in the requested contexts, it is not possible to provide a detailed and scientifically accurate article on these specific aspects of its chemistry. The creation of data tables and detailed research findings as requested is unachievable without available primary sources.

Future Research Directions and Advanced Applications in Chemical Sciences

Exploration of Asymmetric Synthesis Methodologies for Chiral Control

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-(Thiophen-2-ylmethoxy)azetidine, the development of asymmetric synthetic routes to control the stereochemistry of the azetidine (B1206935) ring is a critical area for future investigation. While specific methods for this exact molecule are not yet extensively documented, general strategies for the asymmetric synthesis of substituted azetidines can be adapted and explored.

One promising approach involves the use of chiral auxiliaries. For instance, D-glucosamine has been successfully employed as a chiral auxiliary in the Staudinger reaction to produce trisubstituted azetidin-2-ones with high diastereoselectivity. rsc.org This strategy could potentially be adapted for the synthesis of chiral precursors to this compound. Another avenue lies in the application of chiral catalysts. Chiral C2-symmetric 2,4-disubstituted azetidines have shown potential as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, suggesting that chiral azetidine-based ligands could be developed to catalyze the formation of the desired stereoisomer of this compound. researchgate.netresearcher.life Furthermore, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative, a method that could be investigated for the synthesis of chiral 3-substituted azetidines. nih.gov

The development of these asymmetric methodologies would not only provide access to enantiomerically pure this compound but also open doors to studying the differential biological activities and material properties of its individual enantiomers.

Development of Tandem and Multicomponent Reactions for Enhanced Efficiency

To enhance synthetic efficiency and molecular diversity, the development of tandem and multicomponent reactions (MCRs) for the synthesis of functionalized azetidines, including derivatives of this compound, is a significant research frontier. MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer numerous advantages, including reduced reaction times, lower costs, and decreased waste generation. nih.govresearchgate.net

Recent advancements have demonstrated the power of MCRs in constructing complex azetidine frameworks. For example, a four-component strain-release-driven synthesis has been developed to produce a diverse library of functionalized azetidines. nih.govresearchgate.net This methodology leverages the ring-opening of highly strained azabicyclo[1.1.0]butane to drive the reaction. nih.govresearchgate.net Such a strategy could be adapted to incorporate a thiophene-containing fragment, thereby providing a direct and efficient route to compounds structurally related to this compound.

Another approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org Exploring the possibility of incorporating a thiophene-containing alkyne or other relevant building blocks into such MCRs could lead to novel and efficient syntheses of this compound analogs. The development of such efficient synthetic strategies is crucial for the rapid generation of compound libraries for screening in drug discovery and materials science applications.

Application in Advanced Materials Science (e.g., Organic Electronics, Optoelectronics)

The inherent electronic properties of the thiophene (B33073) ring make this compound an intriguing candidate for applications in advanced materials science, particularly in the fields of organic electronics and optoelectronics. Thiophene-based materials are well-known for their semiconducting properties and have been extensively studied for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

The incorporation of the azetidine moiety could offer a unique handle to modulate the solid-state packing and intermolecular interactions of the thiophene units, which are critical factors in determining the performance of organic electronic devices. The saturated, four-membered ring of azetidine can influence the morphology of thin films and potentially lead to improved charge transport characteristics. bohrium.comrsc.org

Future research in this area could focus on the synthesis of polymers and oligomers incorporating the this compound motif. The properties of these new materials, such as their charge mobility, photoluminescence, and electroluminescence, would need to be thoroughly investigated. Furthermore, the ability to functionalize the azetidine nitrogen could allow for the fine-tuning of the material's electronic properties and solubility, paving the way for solution-processable organic electronic devices. The exploration of this compound and its derivatives could lead to the development of novel materials with tailored optoelectronic properties for a range of applications.

Bio-inspired Synthesis and Mimicry of Natural Product Motifs

Nature often provides inspiration for the design of novel bioactive molecules. Both thiophene and azetidine moieties, while not commonly found together, are present in various natural products, each contributing to the biological activity of the parent molecule. researchgate.netrsc.orgmdpi.comnih.gov Thiophenes are found in a number of plant metabolites and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.comnih.govijprajournal.com Azetidine-containing natural products, such as penazetidine A, are known for their unique biological profiles. bohrium.comresearchgate.netrsc.org

A promising avenue for future research is the bio-inspired synthesis of analogs of this compound that mimic the structural motifs of known natural products. This could involve the strategic placement of functional groups on both the thiophene and azetidine rings to enhance interactions with biological targets. For instance, drawing inspiration from the structures of diterpenoid alkaloids, which have been synthesized using bio-inspired strategies, one could design synthetic routes to complex molecules incorporating the this compound scaffold. nih.govresearchgate.net

Furthermore, understanding the biosynthetic pathways of naturally occurring azetidines and thiophenes can provide valuable insights for developing novel synthetic methods. researchgate.netrsc.org By mimicking enzymatic transformations, it may be possible to devise highly selective and efficient syntheses of this compound and its derivatives. This bio-inspired approach could lead to the discovery of new compounds with potent and specific biological activities, expanding the therapeutic potential of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.